An In-depth Technical Guide to the Chemical Properties of Triethyl Ethane-1,1,2-tricarboxylate
An In-depth Technical Guide to the Chemical Properties of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of triethyl ethane-1,1,2-tricarboxylate. The information is curated for professionals in research and development, with a focus on providing actionable data and detailed experimental protocols.
Core Chemical Properties
Triethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis, is a clear, colorless liquid. Its utility as a pharmaceutical intermediate stems from the reactivity of its three ester groups, which allow for a variety of chemical modifications.[1]
Identifiers and Physical Properties
A summary of the key identifiers and physical properties of triethyl ethane-1,1,2-tricarboxylate is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7459-46-3 | [2][3] |
| Molecular Formula | C₁₁H₁₈O₆ | [2][3] |
| Molecular Weight | 246.26 g/mol | [2] |
| IUPAC Name | Triethyl ethane-1,1,2-tricarboxylate | [2] |
| Synonyms | Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Tricarbethoxyethane | [2][4] |
| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | [2][4] |
| InChIKey | TVWZLLYAJDSSCJ-UHFFFAOYSA-N | [2][4] |
| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC | [2][4] |
| Boiling Point | 134-135 °C @ 2.5 Torr | [4] |
| Density | 1.1018 g/cm³ @ 22 °C | [4] |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of triethyl ethane-1,1,2-tricarboxylate. Below are the key spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct pattern of signals that confirms the molecular structure.
| Assignment | Chemical Shift (ppm) |
| -CH₃ (ethyl groups) | 1.259, 1.280 |
| -CH₂- (ethane backbone) | 2.917 |
| -CH- (ethane backbone) | 3.822 |
| -O-CH₂- (ethyl groups) | 4.164, 4.206 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule.
| Assignment | Chemical Shift (ppm) |
| Carbonyls (-C=O) | 168-171 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretching (ester) | 1730-1750 |
| C-O Stretching (ester) | 1000-1300 |
| C-H Stretching (alkyl) | 2850-3000 |
Experimental Protocols
Detailed methodologies for the synthesis and a key chemical reaction of triethyl ethane-1,1,2-tricarboxylate are provided below.
Synthesis of Triethyl Ethane-1,1,2-tricarboxylate
This protocol is based on the nucleophilic substitution reaction between diethyl malonate and a halogenated acetic acid ethyl ester in the presence of a strong base.[5]
Materials:
-
Diethyl malonate
-
Sodium methoxide solution (18-21% in methanol) or sodium ethoxide solution in ethanol
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium iodide, sodium iodide, or iodine (catalyst)
Procedure:
-
In a reaction vessel, combine diethyl malonate and the strong base solution. Heat the mixture to 70-80 °C and react for 10-30 minutes to form the intermediate sodium salt of diethyl malonate.[5]
-
To this intermediate, add a catalytic amount of potassium iodide, sodium iodide, or iodine (0.5-1% by weight of the diethyl malonate).[5]
-
Slowly add ethyl chloroacetate or ethyl bromoacetate dropwise over a period of 30-50 minutes while maintaining the reaction temperature at 70-80 °C. The molar ratio of diethyl malonate to the strong base to the halogenated acetic acid ethyl ester should be approximately 1.0-1.1:1:1.0-1.1.[5]
-
After the addition is complete, continue the reaction for 3-15 hours at 70-80 °C.[5]
-
Upon completion of the reaction, cool the mixture and remove the inorganic salt precipitate (e.g., NaCl or NaBr) by filtration.[5]
-
The crude product is then purified by vacuum distillation to yield triethyl ethane-1,1,2-tricarboxylate.[5]
Hydrolysis of Triethyl Ethane-1,1,2-tricarboxylate
The ester groups of triethyl ethane-1,1,2-tricarboxylate can be hydrolyzed under either acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1]
Base-Catalyzed Hydrolysis (Saponification):
This protocol is a general procedure for the hydrolysis of esters.
Materials:
-
Triethyl ethane-1,1,2-tricarboxylate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve triethyl ethane-1,1,2-tricarboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux to drive the reaction to completion. The reaction is irreversible.[1]
-
After the reaction is complete, cool the solution.
-
To isolate the free ethane-1,1,2-tricarboxylic acid, carefully acidify the reaction mixture with concentrated hydrochloric acid.[1]
-
The product can then be extracted with an organic solvent like diethyl ether.
-
Drying the organic extract over an anhydrous salt (e.g., sodium sulfate) and removing the solvent will yield the tricarboxylic acid.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of triethyl ethane-1,1,2-tricarboxylate.
Caption: Synthesis and Purification Workflow.
Chemical Reactivity and Applications
The presence of three ester groups on an ethane backbone provides multiple sites for chemical modification, making triethyl ethane-1,1,2-tricarboxylate a valuable intermediate in the synthesis of more complex organic molecules, including substituted carboxylic acids and polycyclic aromatic compounds.[1] Its reactivity is centered around the acidic protons on the ethane backbone and the susceptibility of the ester groups to nucleophilic attack.[1]
Safety Information
Triethyl ethane-1,1,2-tricarboxylate is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Triethyl ethane-1,1,2-tricarboxylate | 7459-46-3 | Benchchem [benchchem.com]
- 2. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
